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REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9]Br.O.C[N+]1([O-])CC[O:16]CC1.[NH4+].[Cl-].CCOC(C)=O>O1CCOCC1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[O:16] |f:1.2,3.4|
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|
Name
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|
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Quantity
|
59 g
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|
Type
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reactant
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|
Smiles
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BrC1=C(C=CC(=C1)F)CBr
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Name
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|
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Quantity
|
89 g
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Type
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reactant
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|
Smiles
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O.C[N+]1(CCOCC1)[O-]
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Name
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|
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Quantity
|
500 mL
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Type
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solvent
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|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 1 hour at 70° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
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Conditions are dynamic
|
1
|
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc
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Type
|
WASH
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Details
|
The combined organic layers were washed with water
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Type
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DRY_WITH_MATERIAL
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|
Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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|
Details
|
concentrated
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Reaction Time |
1 h |
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Name
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|
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Type
|
product
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Smiles
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BrC1=C(C=O)C=CC(=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |
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Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |